3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699975
InChI: InChI=1S/C9H17N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine

CAS No.:

Cat. No.: VC17699975

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 3-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine
Standard InChI InChI=1S/C9H17N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3
Standard InChI Key IAGBGZPMQPIHPQ-UHFFFAOYSA-N
Canonical SMILES CN1CCN=C1C2CCCNC2

Introduction

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring bonded to an imidazole moiety. This compound is classified under the broader category of piperidine derivatives and is recognized for its structural complexity due to the presence of both piperidine and imidazole rings. The molecular formula of this compound is C10H13N3, with a molecular weight of approximately 173.23 g/mol.

Synthesis Methods

The synthesis of 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of 1-methylimidazole with piperidine derivatives under controlled conditions such as temperature and pressure to ensure optimal yield and purity. The synthesis may involve catalysts or solvents that enhance the reactivity of the starting materials.

Potential Biological Activities

Research indicates that compounds with similar structures to 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine can exhibit various pharmacological effects, including anti-inflammatory and analgesic activities. This compound has garnered interest due to its potential interactions with biological targets, which may influence biochemical pathways relevant to neurological and psychiatric disorders.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine, each with unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylpiperidin-1-yl)-2-benzimidazolePiperidine ring with benzimidazoleStronger affinity for serotonin receptors
3-(4-Methylthiazol-2-yl)piperidinePiperidine linked to thiazolePotential anti-inflammatory properties
3-(1-Methylimidazol-2-yl)pyrrolidinePyrrolidine instead of piperidineEnhanced CNS penetration

Applications in Medicinal Chemistry

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may allow it to interact with biological systems in novel ways, making it a candidate for further investigation in therapeutic contexts, particularly for treating neuropsychiatric conditions.

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